molecular formula C24H23NO5S B491527 Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 421580-05-4

Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B491527
CAS RN: 421580-05-4
M. Wt: 437.5g/mol
InChI Key: ZADWJPQMSQSWBU-UHFFFAOYSA-N
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Description

“Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate” is a chemical compound with the molecular formula C24H23NO5S . It has an average mass of 437.508 Da and a mono-isotopic mass of 437.129700 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a mesitylsulfonyl amino group, a methylnaphtho furan group, and a carboxylate group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C24H23NO5S), average mass (437.508 Da), and mono-isotopic mass (437.129700 Da) .

Mechanism of Action

The mechanism of action of Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is not well understood. However, it is believed to function as a hole-transporting material in organic solar cells by facilitating the movement of positive charges through the device.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate is its ease of synthesis. It can be synthesized using readily available starting materials and standard laboratory techniques. However, one of the limitations of this compound is its limited solubility in common organic solvents, which can make it challenging to work with in some experiments.

Future Directions

There are several potential future directions for research on Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate. One direction is to further investigate its potential applications in organic electronics, particularly in the development of more efficient and stable organic solar cells. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in biomedical research.

Synthesis Methods

The synthesis of Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate involves a multistep process. The first step involves the synthesis of mesitylsulfonyl chloride, which is then reacted with 2-methylnaphthoic acid to form the corresponding sulfonyl ester. This ester is then treated with methylamine to form the final product, this compound.

Scientific Research Applications

Methyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of organic electronics, where it can be used as a hole-transporting material in organic solar cells. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

methyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5S/c1-13-10-14(2)23(15(3)11-13)31(27,28)25-20-12-19-21(24(26)29-5)16(4)30-22(19)18-9-7-6-8-17(18)20/h6-12,25H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADWJPQMSQSWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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